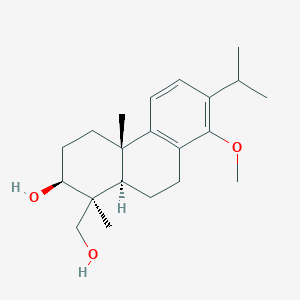
Triptocallol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triptocallol is a natural product found in Tripterygium wilfordii with data available.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Triptocallol exhibits several pharmacological activities, including:
- Anti-inflammatory Effects : It has been shown to modulate immune responses and reduce inflammation, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
- Antitumor Activity : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis across various cancer types, including ovarian, pancreatic, and lung cancers .
- Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective properties, potentially benefiting conditions like Parkinson’s disease by attenuating neuroinflammation .
Cancer Treatment
This compound has garnered attention as a potential anticancer agent due to its ability to:
- Induce apoptosis in cancer cells.
- Inhibit angiogenesis and metastasis.
- Regulate critical signaling pathways associated with tumor growth .
Case Studies :
- A study highlighted that this compound demonstrated superior efficacy in combination with gemcitabine for pancreatic cancer treatment compared to gemcitabine alone .
Autoimmune Diseases
The compound has shown promise in treating various autoimmune conditions by:
- Reducing the severity of symptoms in diseases like membranous nephropathy and inflammatory bowel disease .
Clinical Findings :
- Clinical trials have reported significant improvements in patients with rheumatoid arthritis when treated with this compound derivatives, leading to reduced inflammation and improved quality of life .
Neurodegenerative Disorders
This compound's role in neuroprotection suggests potential applications in treating neurodegenerative diseases:
- Research indicates its ability to protect neuronal cells from inflammatory damage, making it a candidate for conditions such as Alzheimer’s and Parkinson’s disease .
Challenges and Future Directions
Despite its promising applications, this compound faces challenges related to:
- Poor Solubility : Its low solubility limits bioavailability, necessitating the development of novel delivery systems .
- Toxicity Concerns : Reports of hepatotoxicity and other organ-related side effects have raised concerns about its safety profile in clinical settings .
Research Initiatives :
Ongoing studies are focused on synthesizing this compound derivatives that exhibit improved solubility and reduced toxicity. For instance, Minnelide has emerged as a promising derivative that shows enhanced efficacy against pancreatic cancer while minimizing adverse effects .
Summary Table of Applications
| Application Area | Specific Conditions | Key Findings |
|---|---|---|
| Cancer Treatment | Ovarian, Pancreatic, Lung Cancer | Induces apoptosis; inhibits tumor growth |
| Autoimmune Diseases | Rheumatoid Arthritis, Systemic Lupus Erythematosus | Reduces inflammation; improves patient outcomes |
| Neurodegenerative Disorders | Parkinson's Disease | Attenuates neuroinflammation; protects neurons |
Propiedades
Fórmula molecular |
C21H32O3 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
(1S,2S,4aS,10aR)-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol |
InChI |
InChI=1S/C21H32O3/c1-13(2)14-6-8-16-15(19(14)24-5)7-9-17-20(16,3)11-10-18(23)21(17,4)12-22/h6,8,13,17-18,22-23H,7,9-12H2,1-5H3/t17-,18+,20-,21-/m1/s1 |
Clave InChI |
WWWGODYSDJATPL-KOUHRCEDSA-N |
SMILES isomérico |
CC(C)C1=C(C2=C(C=C1)[C@]3(CC[C@@H]([C@]([C@@H]3CC2)(C)CO)O)C)OC |
SMILES canónico |
CC(C)C1=C(C2=C(C=C1)C3(CCC(C(C3CC2)(C)CO)O)C)OC |
Sinónimos |
triptocallol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















